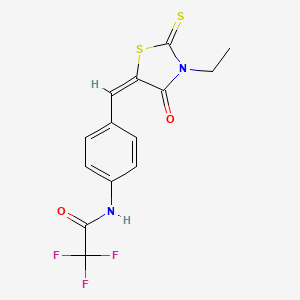

(E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S2/c1-2-19-11(20)10(23-13(19)22)7-8-3-5-9(6-4-8)18-12(21)14(15,16)17/h3-7H,2H2,1H3,(H,18,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHOBWWJEBINPW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C(F)(F)F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C(F)(F)F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structural configuration of this compound includes:

- Thiazolidinone moiety : Known for its pharmacological properties.

- Trifluoroacetamide group : Potentially enhancing lipophilicity and biological activity.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of thiazolidinone derivatives. The specific compound exhibits significant antibacterial and antifungal activity.

Antibacterial Activity

Research indicates that compounds similar to this thiazolidinone have shown remarkable antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from thiazolidinones demonstrated antibacterial activity exceeding that of standard antibiotics such as ampicillin by 10–50 fold against bacteria like Enterobacter cloacae and Escherichia coli .

Antifungal Activity

The antifungal efficacy of thiazolidinones is also noteworthy. In vitro studies reveal that the compound displays potent antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against pathogens like Trichoderma viride and Aspergillus fumigatus .

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer types, including cervical and colon cancers.

Case Studies

- Cervical Cancer : In vitro studies indicated that thiazolidinone derivatives significantly inhibited the growth of cervical cancer cells, with IC50 values suggesting potent cytotoxic effects .

- Colon Cancer : Similar results were observed in colon cancer models, where these compounds effectively induced apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:

- Inhibition of bacterial cell wall synthesis : Similar compounds have been found to target enzymes involved in cell wall biosynthesis .

- Induction of apoptosis in cancer cells : The anticancer activity may be attributed to the activation of apoptotic pathways leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. The presence of specific functional groups within the compound contributes to its reactivity and interaction with biological targets.

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazolidinedione | Thiazolidine | Antidiabetic | Insulin sensitizing properties |

| Thiosemicarbazone | Thiosemicarbazone | Anticancer, Antimicrobial | Metal chelation ability |

| Benzothiazole | Benzothiazole | Antimicrobial, Anticancer | Broad spectrum activity |

This table illustrates how this compound compares with other compounds in terms of biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications in Thiazolidinone Derivatives

Key structural variations among similar compounds include:

- Oxidation state of the thiazolidinone ring: The target compound has a 4-oxo-2-thioxo configuration, while others like those in feature a 2,4-dioxothiazolidin-ylidene group.

- Substituents at position 3 : The 3-ethyl group in the target compound contrasts with substituents like benzyl (, compound 9) or pyridinyl (). Ethyl groups may improve lipophilicity without steric hindrance .

- Benzylidene substituents : The (E)-benzylidene group in the target compound is analogous to chlorobenzylidene (compound 9, ) or thiophen-2-ylmethylene (). Electron-deficient substituents (e.g., trifluoroacetamide) may enhance π-π stacking with biological targets .

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the formation of the thioxothiazolidinyl core. Key steps include:

- Thioxothiazolidinyl Intermediate : Reacting thiazolidine-2,4-dione derivatives with aldehydes (e.g., 3-ethyl substituents) under basic conditions (e.g., NaH in DMF) to form the thioxothiazolidin-5-ylidene moiety .

- Acetamide Coupling : Introducing the trifluoroacetamide group via nucleophilic substitution or amidation, often using chloroacetyl chloride in refluxing ethanol or DMF .

- Critical Parameters :

- Solvents : Polar aprotic solvents (DMF, ethanol) enhance reactivity .

- Temperature : 60–80°C for condensation; room temperature for coupling .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track progress .

Yield Optimization : Yields range from 40–70%, with purity >95% achieved via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups (e.g., thioxo (δ ~170 ppm), trifluoroacetamide (δ ~160 ppm)) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) .

- Crystallography :

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), bacterial strains, or incubation times .

- Structural Purity : Impurities (>5%) from incomplete coupling steps may skew results; validate via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Mechanistic Complexity : Dual activity may arise from thioxothiazolidinone’s redox modulation (e.g., ROS generation in cancer cells) versus thioamide-mediated enzyme inhibition in bacteria .

Resolution Strategy :- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Use SAR studies to isolate pharmacophores (e.g., replacing 3-ethyl with bulkier groups to enhance selectivity) .

Advanced: How can computational and experimental methods be integrated to predict and validate this compound’s binding modes?

Methodological Answer:

- In Silico Docking :

- Target Identification : Screen against databases (PDB) for kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .

- Binding Affinity : Prioritize targets with ΔG < -8 kcal/mol and hydrogen bonds to thioxo or trifluoroacetamide groups .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to purified targets .

- Mutagenesis : Engineer key residues (e.g., Ser84 in gyrase) to confirm predicted interactions .

Basic: What in vitro pharmacological models are appropriate for evaluating its therapeutic potential?

Methodological Answer:

- Anticancer :

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Antimicrobial :

- MIC/MBC Testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Biofilm Disruption : Crystal violet assay to quantify biomass reduction .

Advanced: How can structural analogs be designed to improve metabolic stability without compromising activity?

Methodological Answer:

- Modification Strategies :

- Thioxothiazolidinone Core : Replace 3-ethyl with cyclopropyl to reduce CYP450-mediated oxidation .

- Trifluoroacetamide Group : Substitute with sulfonamide to enhance plasma protein binding and half-life .

- Metabolic Profiling :

- Microsomal Assays : Incubate with rat liver microsomes; analyze metabolites via LC-MS/MS .

- Stability Metrics : Target t₁/₂ > 2 hours in pH 7.4 buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.